Molecular Identity and Isomeric Differentiation
2-Methyl-5-(3-thienyl)pyridine is distinguished from its positional isomers by the unique combination of a methyl group at the pyridine 2-position and a 3-thienyl substituent at the 5-position. While sharing the same molecular formula C₁₀H₉NS and molecular weight 175.25 g/mol with isomers such as 2-(5-methyl-2-thienyl)pyridine and 4-(5-methyl-2-thienyl)pyridine, the regiochemistry creates distinct electronic and steric environments that critically influence chemical reactivity and molecular recognition . This compound serves as a scaffold for generating diverse heterocyclic libraries; derivatives incorporating this core have been explored in structure-activity relationship studies targeting cytochrome P450 enzymes [1].
| Evidence Dimension | Structural isomerism (substitution pattern) |
|---|---|
| Target Compound Data | 2-methyl on pyridine ring; 3-thienyl at pyridine 5-position; MW: 175.25 g/mol; Formula: C₁₀H₉NS |
| Comparator Or Baseline | 2-(5-Methyl-2-thienyl)pyridine: methyl on thiophene ring, thienyl at pyridine 2-position; 4-(5-Methyl-2-thienyl)pyridine: thienyl at pyridine 4-position |
| Quantified Difference | Regioisomeric—identical molecular formula but distinct substitution pattern and InChIKey |
| Conditions | Structural comparison based on IUPAC nomenclature and canonical SMILES |
Why This Matters
Positional isomerism affects synthetic accessibility, cross-coupling compatibility, and target binding orientation, making isomer-specific procurement essential for SAR reproducibility.
- [1] BindingDB. Entry BDBM50158946: 3-Methyl-5-(4-methyl-thiophen-3-yl)-pyridine. Ki = 170 nM for human Cytochrome P450 2A6. View Source
